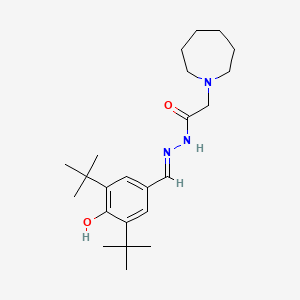
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide, also known as DBHAH, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of hydrazide derivatives and has been found to possess interesting biological properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to be a potent scavenger of ROS, which are known to play a key role in the development of various diseases. In addition, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to modulate the expression of various genes and proteins that are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. Some of the most notable effects include antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to scavenge free radicals and inhibit lipid peroxidation, which are key factors in the development of various diseases. In addition, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has several advantages as well as limitations for lab experiments. One of the main advantages is its ease of synthesis and purification, which makes it a readily available compound for further investigation. Another advantage is its potent biological activity, which makes it a promising candidate for various applications. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the investigation of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its potential as a stabilizer for polymers and as a precursor for the synthesis of metal nanoparticles. In addition, the investigation of its mechanism of action and the modulation of various signaling pathways could provide valuable insights into its potential applications in various fields of research.
Synthesis Methods
The synthesis of 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(1-azepanyl)acetic hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product that can be easily isolated and characterized.
Scientific Research Applications
2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been investigated extensively for its potential applications in various fields of research. Some of the most promising areas of application include medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to possess potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been explored for its potential applications as a stabilizer for polymers and as a precursor for the synthesis of metal nanoparticles. In catalysis, 2-(1-azepanyl)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)acetohydrazide has been found to be an effective catalyst for various organic transformations.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-22(2,3)18-13-17(14-19(21(18)28)23(4,5)6)15-24-25-20(27)16-26-11-9-7-8-10-12-26/h13-15,28H,7-12,16H2,1-6H3,(H,25,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKBIJYSQNELJ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
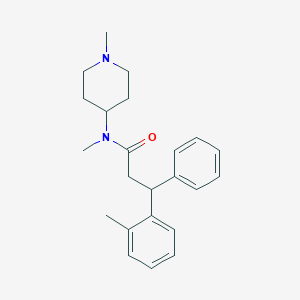
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
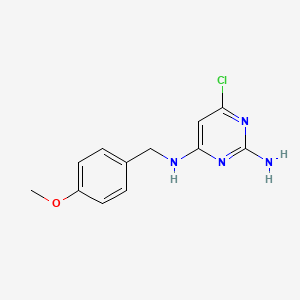
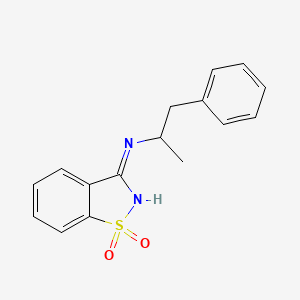
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
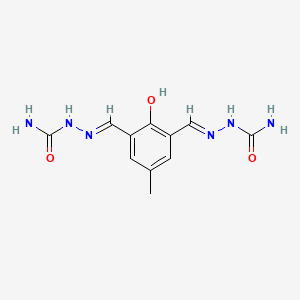
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)